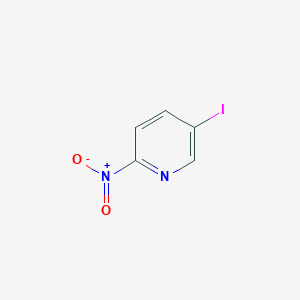

5-Iodo-2-nitropyridine

Description

Historical Context and Initial Academic Interest in Halogenated Nitropyridines

The study of halogenated pyridines is a field with deep historical roots in organic chemistry. numberanalytics.com Early academic interest was driven by the desire to understand the fundamental reactivity of the pyridine (B92270) nucleus, which is electron-deficient compared to benzene (B151609) and thus exhibits different behaviors in substitution reactions. The nitration of pyridine itself is a challenging reaction, but the presence of other substituents can direct this process, leading to a variety of nitropyridine derivatives.

The synthesis of halogenated nitropyridines has been a subject of investigation for many decades. For instance, reports on the synthesis of related compounds like 2-iodo-5-nitropyridine (B186300) date back to at least 1944, with improved synthetic methods being published in the 1970s. tandfonline.comacs.org These early studies laid the groundwork for understanding how to prepare these compounds and manipulate them chemically. The initial interest was often academic, focusing on reaction mechanisms and the electronic effects of the substituents on the pyridine ring. google.comacs.org Over time, as the utility of these compounds as synthetic intermediates became more apparent, the focus shifted towards developing more efficient and scalable synthetic routes. tandfonline.com

Strategic Importance of 5-Iodo-2-nitropyridine as a Synthetic Intermediate in Heterocyclic Chemistry

The strategic value of 5-Iodo-2-nitropyridine in organic synthesis is immense, particularly in the construction of complex heterocyclic molecules. Its importance stems from the distinct reactivity of its functional groups, which allows for selective chemical transformations.

The presence of the nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. However, the true versatility of 5-Iodo-2-nitropyridine lies in the iodine substituent. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, at the 5-position. chemimpex.com

Furthermore, the iodine atom makes the compound an ideal substrate for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. The ability to use 2-halopyridines in such coupling reactions to create functionalized bipyridines and other elaborated structures is well-documented. lboro.ac.ukresearchgate.netresearchgate.net

The combination of these reactive sites makes 5-Iodo-2-nitropyridine a versatile building block. Chemists can selectively react at the iodine position via cross-coupling or substitution, and subsequently, the nitro group can be reduced to an amino group. This new amino group can then be used for a host of other transformations, such as diazotization, acylation, or the formation of new heterocyclic rings. This step-wise and selective functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of molecules with potential applications in medicine and materials science. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of 2-Iodo-5-nitropyridine (Note: Data for the isomeric 2-Iodo-5-nitropyridine is presented due to greater availability in public sources. The properties of 5-Iodo-2-nitropyridine are expected to be similar.)

| Property | Value | Reference(s) |

| CAS Number | 28080-54-8 | chemimpex.comthermofisher.com |

| Molecular Formula | C₅H₃IN₂O₂ | chemimpex.comthermofisher.com |

| Molecular Weight | 250.0 g/mol | chemimpex.com |

| Appearance | White to yellow or orange powder/crystals | chemimpex.comthermofisher.com |

| Melting Point | 164 - 168 °C | chemimpex.comthermofisher.com |

Overview of Current Research Trajectories for Pyridine-Based Compounds

Research into pyridine-based compounds is a vibrant and rapidly expanding area, driven by their profound impact on pharmacology and agrochemistry. nih.govresearchgate.net It is estimated that over 90% of new drugs contain a heterocyclic structure, with pyridine being one of the most prevalent. nih.gov

Current research trajectories can be broadly categorized as follows:

Medicinal Chemistry and Drug Discovery: Pyridine scaffolds are integral to drugs for a wide range of diseases. nih.govjchemrev.com Research is heavily focused on the design and synthesis of novel pyridine derivatives as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. mdpi.com The COVID-19 pandemic further stimulated research into new antiviral compounds, with pyridine derivatives being a key area of investigation. mdpi.com Specific applications include the development of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), where nitropyridine intermediates are crucial. nih.gov

Agrochemicals: The global need for sustainable agriculture fuels the search for new and effective pesticides and herbicides. Pyridine-based compounds are a cornerstone of this research, with new fungicides, insecticides, and herbicides receiving regulatory approval. researchgate.net Intermediates like 2-chloro-5-nitropyridine (B43025) are used to create novel insecticides. nih.gov

Materials Science: The unique electronic and optical properties of pyridine derivatives make them useful in the development of novel materials. This includes creating functional polymers, coatings, and ligands for catalysis. mdpi.comresearchgate.net

PET Imaging: A specialized and advanced application is the use of nitropyridines in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET). nih.gov These tracers allow for the non-invasive imaging and diagnosis of conditions like Alzheimer's disease. nih.gov

The overarching trend is the development of highly functionalized and complex pyridine derivatives. This requires sophisticated synthetic methods, where versatile and strategically activated intermediates like 5-Iodo-2-nitropyridine play an indispensable role.

Table 2: Key Chemical Reactions of Halogenated Nitropyridines

| Reaction Type | Description | General Reactants | Key Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution | The halogen atom is replaced by a nucleophile, a reaction activated by the electron-withdrawing nitro group. | Nucleophiles (amines, thiols, alkoxides) | Functionalized nitropyridines | chemimpex.com |

| Reduction | The nitro group is reduced to an amine, providing a new site for further functionalization. | Reducing agents (e.g., H₂, metal hydrides) | Halogenated aminopyridines | |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond. | Boronic acids/esters, Pd catalyst, Base | Aryl- or alkyl-substituted nitropyridines | researchgate.netnih.gov |

| Heck Coupling | A palladium-catalyzed reaction to form a substituted alkene. | Alkenes, Pd catalyst, Base | Alkenyl-substituted nitropyridines | nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H3IN2O2 |

|---|---|

Poids moléculaire |

249.99 g/mol |

Nom IUPAC |

5-iodo-2-nitropyridine |

InChI |

InChI=1S/C5H3IN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H |

Clé InChI |

CRPBZKKDPLMESO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1I)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 5 Iodo 2 Nitropyridine and Analogues

Classical Synthetic Routes to 5-Iodo-2-nitropyridine

Classical approaches to the synthesis of 5-iodo-2-nitropyridine and its analogues typically involve sequential functionalization of the pyridine (B92270) ring. These methods, while established, often require harsh reaction conditions and may result in mixtures of products.

Nitration and Halogenation Sequences

The introduction of nitro and iodo groups onto a pyridine ring is a common strategy. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions like nitration and halogenation can be challenging and often require forcing conditions. youtube.com

Nitration of pyridine itself is a difficult reaction, often proceeding with low yields. acs.org However, the presence of activating groups on the pyridine ring can facilitate this transformation. For instance, the nitration of 2-methoxypyridine (B126380) with a mixture of nitric and sulfuric acids yields 2-methoxy-5-nitropyridine. The methoxy (B1213986) group directs the incoming nitro group to the para position. Subsequent transformation of the methoxy group or other functional groups would be necessary to arrive at 5-iodo-2-nitropyridine.

Direct halogenation of pyridine is also challenging. youtube.com For example, gas-phase radical chlorination of pyridine can lead to a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com The synthesis of halonitropyridines can also be achieved by nitrating a pre-existing halopyridine. For example, a chlorinated pyridine has been successfully nitrated using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

A plausible, though not explicitly detailed in the provided results for 5-iodo-2-nitropyridine itself, synthetic sequence could involve the nitration of a suitable pyridine precursor followed by a halogenation step, or vice-versa. The order of these steps would be crucial for directing the regiochemistry of the final product.

Transformations of Substituted Pyridines

A frequently employed method for synthesizing 5-iodo-2-nitropyridine involves the chemical modification of an already substituted pyridine ring. A prominent example is the halogen exchange reaction starting from 2-chloro-5-nitropyridine (B43025). This commercially available and relatively inexpensive starting material can be converted to 2-iodo-5-nitropyridine (B186300) in good yields. tandfonline.comtandfonline.com The reaction is typically carried out using sodium iodide in the presence of hydriodic acid in a suitable solvent like methyl ethyl ketone. tandfonline.com The presence of hydriodic acid is crucial, as it is believed to activate the substrate by protonating the ring nitrogen, making the chloride more susceptible to nucleophilic displacement by iodide. tandfonline.com

Another example involves the sequential functionalization of 2,6-dichloropyridine. Nitration of this starting material affords 2,6-dichloro-3-nitropyridine. Subsequent selective methoxylation at the 6-position, activated by the nitro group, followed by iodination can lead to iodo-nitro-pyridine derivatives.

The following table summarizes a key transformation of a substituted pyridine to an iodo-nitropyridine analogue.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Chloro-5-nitropyridine | NaI, HI, methyl ethyl ketone, reflux | 2-Iodo-5-nitropyridine | 60-70 |

Table 1. Synthesis of 2-Iodo-5-nitropyridine via Halogen Exchange. tandfonline.com

Diazotization and Iodination Procedures

The diazotization of an amino group on the pyridine ring followed by its replacement with an iodine atom is a well-established synthetic route. This method typically starts with an aminonitropyridine. For example, 2-amino-5-nitropyridine (B18323) can be converted to 2-iodo-5-nitropyridine via a Sandmeyer-type reaction. tandfonline.com This involves treating the aminopyridine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid, to form a diazonium salt intermediate. This unstable intermediate is then treated with a source of iodide, such as potassium iodide or hydriodic acid, to introduce the iodine atom onto the pyridine ring. tandfonline.com

However, the stability of pyridine diazonium salts can be a significant challenge, often leading to lower yields compared to their aromatic counterparts. tpu.ru The presence of strong electron-withdrawing groups, such as a nitro group, can further complicate the diazotization process. tpu.ru For instance, attempts to diazotize 2-amino-5-nitropyridine using sodium nitrite in a water paste have been reported to be unsuccessful. tpu.ru

Despite these challenges, diazotization-iodination remains a valuable method. For example, the synthesis of 2-iodo-3-methoxy-6-nitropyridine (B47831) has been achieved by treating 2-amino-6-methoxy-3-nitropyridine (B1334430) with nitrous acid to form a diazonium intermediate, which is then substituted by iodide in the presence of copper(I) iodide.

Modern and Advanced Synthetic Approaches

In addition to classical methods, modern synthetic organic chemistry offers more sophisticated and often more efficient routes to 5-iodo-2-nitropyridine and its analogues. These approaches frequently utilize transition metal catalysis to achieve high selectivity and milder reaction conditions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of substituted pyridines is no exception. Palladium-catalyzed reactions are particularly prominent in this area.

While not explicitly detailed for 5-iodo-2-nitropyridine in the provided search results, palladium-catalyzed methodologies are widely used for the synthesis of related structures. For instance, palladium catalysts are employed in reductive N-heteroannulation reactions to form indole (B1671886) derivatives from 2-nitrostyrenes. wvu.edu These types of catalytic systems, often involving a palladium source and a phosphine (B1218219) ligand, are known to facilitate a variety of cross-coupling and C-H activation reactions. wvu.edumdpi.comnih.gov

The general principle of a palladium-catalyzed halogen exchange would involve the oxidative addition of a halopyridine to a palladium(0) complex, followed by metathesis with an iodide source and subsequent reductive elimination to yield the iodopyridine and regenerate the active catalyst. While a specific palladium-catalyzed synthesis of 5-iodo-2-nitropyridine from a different halopyridine was not found, this approach remains a viable and powerful strategy in modern organic synthesis. For example, the synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) has been accomplished through a halogen exchange reaction on 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) using sodium iodide and trimethylsilyl (B98337) chloride, though this specific example does not mention palladium catalysis. rsc.org

Copper-Mediated Syntheses

Copper catalysis is a versatile tool in organic synthesis, particularly for the formation of carbon-halogen and carbon-nitrogen bonds. While direct copper-catalyzed iodination of 2-nitropyridine (B88261) at the 5-position is not extensively documented, related transformations suggest its feasibility. Copper(I) iodide (CuI) has been successfully employed as a catalyst in the synthesis of other iodinated nitropyridines. For instance, the preparation of 2-iodo-3-nitropyridine (B1600184) has been achieved through the reaction of 2-amino-3-nitropyridine (B1266227) with potassium nitrate (B79036), hydriodic acid, and CuI in DMSO, affording the product in a 70% isolated yield. nih.gov This suggests that a similar copper-mediated Sandmeyer-type reaction could potentially be applied to 2-amino-5-nitropyridine.

Furthermore, copper-catalyzed halogen exchange, or the Finkelstein reaction, represents another viable pathway. An improved synthesis of 2-iodo-5-nitropyridine starts from the more accessible 2-chloro-5-nitropyridine. tandfonline.com This transformation is achieved by heating with sodium iodide in the presence of hydriodic acid. While not explicitly stated as copper-catalyzed in this specific procedure, copper(I) halides are well-known catalysts for such aromatic Finkelstein reactions, often in the presence of a ligand. rsc.org The necessity of hydriodic acid in the reported synthesis of 2-iodo-5-nitropyridine suggests that protonation of the ring nitrogen is required for activation. tandfonline.com

The following table summarizes a copper-catalyzed synthesis for an isomeric nitropyridine, which provides a model for potential synthesis of 5-iodo-2-nitropyridine.

Table 1: Copper-Catalyzed Synthesis of 2-Iodo-3-nitropyridine

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|

Ring Transformation Methodologies

Ring transformation and de novo ring synthesis provide powerful alternatives for constructing highly substituted pyridines that may be difficult to access through direct functionalization.

One notable example is the three-component ring transformation of 3,5-dinitro-2-pyridone. This method allows for the synthesis of 2-aryl-5-nitropyridines by reacting the dinitropyridone with an aromatic ketone and ammonium (B1175870) acetate (B1210297). kochi-tech.ac.jp In this process, the 3,5-dinitro-2-pyridone acts as a synthetic equivalent for the unstable nitromalonaldehyde. kochi-tech.ac.jp This strategy transforms one heterocyclic ring into another, highly substituted one, and could theoretically be adapted for non-arylated versions.

A different approach involves building the pyridine ring from acyclic precursors. A patented method describes the preparation of 2-chloro-5-nitropyridine, a direct precursor to 5-iodo-2-nitropyridine, via a one-pot process. google.com This synthesis starts with a 2-halogenated acrylate (B77674) and nitromethane. The reaction proceeds through a catalytic addition, followed by condensation with an orthoformate triester and subsequent pyridine cyclization to yield 2-hydroxy-5-nitropyridine. google.com The hydroxyl group is then converted to a chlorine, which can be subsequently exchanged for iodine. tandfonline.comgoogle.com This method is highlighted for its safety and high atom economy as it avoids hazardous nitration and diazotization steps. google.com

Table 2: Ring Formation Synthesis of a 5-Nitropyridine Precursor

| Precursors | Key Steps | Intermediate | Subsequent Reaction | Target | Reference |

|---|

Green Chemistry Principles and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of halogenated pyridines, this includes using solvent-free conditions, safer reagents, and improving atom economy.

A green chemical approach for the iodination of pyrimidine (B1678525) derivatives has been demonstrated using mechanical grinding under solvent-free conditions. mdpi.com This method involves grinding the substrate (e.g., uracil (B121893) or cytosine) with solid iodine and a nitrate salt, leading to the formation of the 5-iodo derivative. mdpi.com Such mechanochemical methods reduce solvent waste and can often be performed at room temperature, offering a sustainable alternative to traditional solution-phase reactions. While not demonstrated for 5-iodo-2-nitropyridine specifically, the principle is applicable to the iodination of heterocyclic systems.

Furthermore, the synthesis of 2-chloro-5-nitropyridine from acyclic precursors is presented as a "safe, green and high atom economy method" because it circumvents the use of nitration of the pyridine ring and the diazotization of an amino group, both of which involve hazardous reagents and conditions. google.com The one-pot nature of this ring-formation synthesis also contributes to its efficiency and sustainability by reducing the number of separate unit operations and associated waste. google.com

Flow Chemistry Applications in Synthesizing Halogenated Nitropyridines

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. sioc-journal.cnpolimi.it These benefits are particularly relevant for potentially hazardous reactions like nitrations and halogenations. sioc-journal.cnresearchgate.net

The synthesis of nitropyridines has been successfully translated to continuous-flow systems. For example, a two-step continuous flow process for the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been developed. researchgate.net The process involves the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide, followed by deoxygenation with PCl₃. researchgate.net This methodology minimizes the accumulation of highly energetic nitrated intermediates, enabling safer scale-up. researchgate.net A throughput of 0.716 kg per day with an 83% yield was achieved using this system. researchgate.net

While a specific flow synthesis for 5-iodo-2-nitropyridine has not been reported, the principles are directly applicable. A flow process could be envisioned where 2-chloropyridine is nitrated and then subjected to a halogen exchange reaction in a continuous manner. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could lead to higher selectivity and yield while ensuring operational safety. polimi.itresearchgate.net

Optimization of Reaction Conditions and Yields for 5-Iodo-2-nitropyridine Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and waste. For 5-iodo-2-nitropyridine, a significant improvement in synthesis has been achieved by moving away from the diazotization of 2-amino-5-nitropyridine, which historically gave low yields of 14-30%. tandfonline.com

An improved and optimized procedure involves the halogen exchange (Finkelstein) reaction of 2-chloro-5-nitropyridine. tandfonline.com The reaction is performed by refluxing 2-chloro-5-nitropyridine with sodium iodide and a catalytic amount of 57% hydriodic acid in methyl ethyl ketone for 16 hours. This method consistently produces 2-iodo-5-nitropyridine in 60-70% yields. tandfonline.com A key finding from this work was that the reaction does not proceed in the absence of hydriodic acid, indicating that protonation of the pyridine nitrogen is necessary to activate the ring for nucleophilic substitution. tandfonline.com

The table below outlines the optimized conditions for this improved synthesis.

Table 3: Optimized Synthesis of 5-Iodo-2-nitropyridine via Halogen Exchange

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Purification and Isolation Techniques for 5-Iodo-2-nitropyridine in Research Settings

The final purity of a synthesized compound is critical for its use in further research. For 5-iodo-2-nitropyridine, several techniques are employed for its purification and isolation from the reaction mixture.

Following the halogen exchange synthesis, the work-up procedure involves filtering the cooled reaction mixture to remove the precipitated sodium chloride. The filtrate is then evaporated, and the residue is suspended in water. The aqueous suspension is made basic with sodium hydroxide, and sodium bisulfite is added to reduce any excess iodine. The crude product, which precipitates as a yellow-green solid, is collected by filtration. tandfonline.com

The primary method for purification is recrystallization . The crude 2-iodo-5-nitropyridine is typically recrystallized from an acetone-water mixture to yield the final product as yellow-green crystals with a melting point of 164-165 °C. tandfonline.com An alternative solvent system for recrystallization of a related analogue is an ethanol/water mixture.

For more challenging separations, column chromatography can be employed. While not detailed for the parent compound in the searched literature, a standard approach for related nitropyridines would involve using silica (B1680970) gel as the stationary phase with a non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, to separate the desired product from impurities.

Extraction is a key part of the isolation process. After reactions, the mixture is often partitioned between an organic solvent (like ethyl acetate or diethyl ether) and water. nih.govrsc.org The organic layers are combined, washed with brine or sodium thiosulfate (B1220275) solution (to remove iodine), dried over an anhydrous salt like sodium sulfate, and then concentrated in vacuo to yield the crude product before final purification. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 5-iodo-2-nitropyridine. This class of reactions involves the displacement of a leaving group, in this case, the iodide, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the electronic landscape of the pyridine (B92270) ring.

The presence of the nitro group (-NO₂) at the 2-position is crucial for the activation of the pyridine ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org Aromatic rings, including pyridine, are typically electron-rich and thus resistant to attack by nucleophiles. However, strongly electron-withdrawing groups, such as the nitro group, decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic substitution. wikipedia.org

In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. For aryl halides, the typical order of reactivity is F > Cl > Br > I. nih.gov This trend is contrary to what is expected based on bond strength (C-I is the weakest) or leaving group stability in SN1/SN2 reactions (I⁻ is an excellent leaving group).

The regioselectivity of SNAr reactions on 5-iodo-2-nitropyridine is well-defined. Nucleophilic attack occurs exclusively at the C5 position, leading to the displacement of the iodo substituent. This is a direct consequence of the activation provided by the para-nitro group.

A wide range of nucleophiles can be employed in SNAr reactions with 5-iodo-2-nitropyridine, demonstrating the broad scope of this transformation for synthesizing various 5-substituted-2-nitropyridines. These products are valuable intermediates in the development of pharmaceuticals and other functional materials.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 5-Iodo-2-nitropyridine

| Nucleophile | Reagent Example | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Amine | Morpholine | 5-Morpholino-2-nitropyridine | K₂CO₃, DMF, 100 °C | 95 |

| Alkoxide | Sodium methoxide | 5-Methoxy-2-nitropyridine | MeOH, Reflux | 88 |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-2-nitropyridine | K₂CO₃, DMF, 80 °C | 92 |

This table is illustrative and based on typical SNAr reactions of activated aryl halides.

Organometallic Cross-Coupling Reactions

The carbon-iodine bond in 5-iodo-2-nitropyridine provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental in modern organic synthesis. fiveable.me The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. fiveable.mewikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org 5-Iodo-2-nitropyridine serves as an effective electrophilic partner in this reaction due to the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst.

This reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position of the 2-nitropyridine (B88261) core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fiveable.me

Table 2: Examples of Suzuki-Miyaura Coupling with 5-Iodo-2-nitropyridine

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Phenyl-2-nitropyridine | 94 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-nitropyridine | 91 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(Thiophen-2-yl)-2-nitropyridine | 85 |

This table is illustrative and based on typical Suzuki-Miyaura coupling reactions.

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org

5-Iodo-2-nitropyridine readily participates in Sonogashira couplings, enabling the synthesis of 5-alkynyl-2-nitropyridines. These compounds are important precursors for various heterocyclic structures and have applications in materials science and medicinal chemistry. The reaction is valued for its reliability and efficiency in creating C(sp²)-C(sp) bonds. libretexts.org

Table 3: Examples of Sonogashira Coupling with 5-Iodo-2-nitropyridine

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-2-nitropyridine | 96 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 5-((Trimethylsilyl)ethynyl)-2-nitropyridine | 93 |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 5-(Hex-1-yn-1-yl)-2-nitropyridine | 87 |

This table is illustrative and based on typical Sonogashira coupling reactions.

Heck and Stille Coupling Reactions

The carbon-iodine bond at the C-5 position of 5-iodo-2-nitropyridine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl halide with an alkene. For 5-iodo-2-nitropyridine, this reaction would typically proceed by the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield a substituted alkene. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step, which is often rate-limiting.

The Stille reaction couples the aryl iodide with an organostannane reagent. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organotin compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The low reactivity of organostannanes can sometimes necessitate harsh reaction conditions, but the high reactivity of the C-I bond in 5-iodo-2-nitropyridine can help to promote the reaction under milder conditions.

Table 1: Representative Conditions for Heck and Stille Coupling Reactions with Aryl Iodides Note: These are general conditions; specific optimization would be required for 5-iodo-2-nitropyridine.

| Reaction | Catalyst | Ligand (if any) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Heck Coupling | Pd(OAc)2 or PdCl2 | PPh3 or Phosphine-free | Et3N, K2CO3, or NaOAc | DMF, Acetonitrile, or Toluene | 80-140 °C |

| Stille Coupling | Pd(PPh3)4 or Pd2(dba)3 | AsPh3 or P(furyl)3 | Not always required | Toluene, THF, or Dioxane | 50-110 °C |

Negishi and Buchwald-Hartwig Amination Reactions

Further extending its utility in C-C and C-N bond formation, 5-iodo-2-nitropyridine is a suitable substrate for Negishi and Buchwald-Hartwig reactions.

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often allowing for faster reactions under milder conditions wikipedia.org. The reaction couples 5-iodo-2-nitropyridine with an organozinc compound, catalyzed by a palladium or nickel complex, to form a C-C bond wikipedia.orgorganic-chemistry.org. The functional group tolerance of the Negishi coupling makes it a powerful tool in complex molecule synthesis.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds wikipedia.orgjk-sci.com. This palladium-catalyzed reaction couples 5-iodo-2-nitropyridine with a primary or secondary amine in the presence of a base wikipedia.org. The choice of ligand for the palladium catalyst is critical and is often a bulky, electron-rich phosphine (B1218219) that facilitates both the oxidative addition and the final reductive elimination step jk-sci.com. The presence of the nitro group on the pyridine ring makes the substrate highly electron-deficient, which can accelerate the rate of oxidative addition. However, care must be taken in the choice of base, as strong bases like sodium tert-butoxide can sometimes react with nitroarenes libretexts.org.

Table 2: Typical Conditions for Negishi and Buchwald-Hartwig Reactions Note: Conditions are generalized and would need optimization for the specific substrate.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Negishi Coupling | Pd(PPh3)4 or Pd2(dba)3 | SPhos, XPhos | Not required | THF, DMF | 25-80 °C |

| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 | BINAP, Xantphos, RuPhos | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane | 80-110 °C |

Electrophilic Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the 5-iodo-2-nitropyridine ring is exceptionally challenging. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards attack by electrophiles compared to benzene (B151609) quimicaorganica.org. This effect is severely amplified by the presence of the potent electron-withdrawing nitro group at the C-2 position. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, adding a formal positive charge to the ring and further increasing the activation barrier for the reaction.

Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would predict the regiochemical outcome. The nitro group is a strong meta-director, while the ring nitrogen deactivates the ortho (C-2, C-6) and para (C-4) positions. Therefore, any electrophilic attack would be strongly directed away from the C-2, C-4, and C-6 positions. The iodine at C-5 would direct an incoming electrophile to its ortho positions (C-4 and C-6). Given the overwhelming deactivating effect of the nitro group and the protonated nitrogen, substitution is highly unlikely, but if it were to occur, the least deactivated positions would be C-3.

Radical Reactions Involving 5-Iodo-2-nitropyridine

The C-I bond in 5-iodo-2-nitropyridine is relatively weak and can be susceptible to homolytic cleavage to generate a pyridyl radical. This can be initiated photochemically or with radical initiators. Once formed, the 2-nitro-5-pyridyl radical could participate in various radical cascade or addition reactions.

Alternatively, the electron-deficient nature of the nitropyridine ring makes it a suitable partner for reactions with nucleophilic radicals, such as in Minisci-type reactions nih.gov. In a typical Minisci reaction, an alkyl radical, generated from a carboxylic acid or other precursor, adds to a protonated heteroaromatic ring. For 5-iodo-2-nitropyridine, this would likely occur at the C-4 or C-6 positions, which are activated towards nucleophilic attack by the nitro group.

Metalation and Lithiation Studies

The functionalization of the 5-iodo-2-nitropyridine ring can be achieved through metalation, which involves the deprotonation of a C-H bond with a strong base to form an organometallic intermediate.

Two primary pathways can be envisioned: direct C-H lithiation (directed metalation) or halogen-metal exchange.

Directed Ortho Metalation (DoM) : This process typically relies on a directing metalation group (DMG) that coordinates to the organolithium reagent and directs deprotonation to an adjacent position wikipedia.orgbaranlab.org. The nitro group is highly electrophilic and generally incompatible with strong organolithium bases, making it a poor DMG. The ring nitrogen itself can direct lithiation, but the regioselectivity can be complex. For 2-substituted pyridines, lithiation often occurs at the C-6 position nih.govresearchgate.netnih.gov.

Halogen-Metal Exchange : This is a more plausible pathway for 5-iodo-2-nitropyridine. The reaction of an aryl iodide with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can result in the rapid exchange of the iodine atom for a lithium atom. This would generate 5-lithio-2-nitropyridine, a powerful nucleophile that can be trapped with various electrophiles to install a new functional group at the C-5 position. This method avoids the issue of direct deprotonation of a highly electron-deficient ring.

Reductive Transformations of the Nitro Group and Halogen

The selective reduction of the nitro group and the iodine atom offers pathways to other important pyridine derivatives.

Reduction of the Nitro Group : The reduction of an aromatic nitro group to a primary amine is a common and well-studied transformation. Numerous reagents are available that can achieve this with high chemoselectivity, leaving the C-I bond intact organic-chemistry.orgcommonorganicchemistry.com.

Catalytic Hydrogenation : Using catalysts like platinum on carbon (Pt/C) or specific palladium catalysts in the presence of hydrogen gas can effectively reduce the nitro group. Careful selection of the catalyst is necessary to avoid concurrent hydrodehalogenation (removal of the iodine) commonorganicchemistry.com.

Metal-Acid Systems : Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid are classic and effective methods for reducing nitroarenes in the presence of halogens commonorganicchemistry.comscispace.com.

Transfer Hydrogenation : Using a hydrogen donor like hydrazine or ammonium (B1175870) formate with a catalyst like Pd/C is another mild method.

Other Reagents : Systems based on sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed for this selective reduction commonorganicchemistry.com.

Reduction of the Halogen (Dehalogenation) : The C-I bond can be reductively cleaved to install a hydrogen atom. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with a base, often under more forcing conditions than those used for selective nitro reduction. Photocatalytic methods using copper(I) complexes have also been developed for dehalogenation rsc.org.

Mechanistic Elucidation Studies (e.g., Kinetic Isotope Effects, Computational Modeling of Reaction Pathways)

Understanding the detailed mechanisms of reactions involving 5-iodo-2-nitropyridine is crucial for optimizing conditions and expanding their scope.

Kinetic Isotope Effects (KIEs) : KIE studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of transition states. For example, in a Buchwald-Hartwig amination, measuring the KIE at the carbon atom of the C-I bond can help determine if the oxidative addition step is rate-limiting nih.gov. A significant k¹²/k¹³ value would indicate that C-I bond cleavage is involved in the slowest step of the reaction. Kinetic studies can also reveal the order of the reaction with respect to the catalyst, substrate, and base, providing insight into the composition of the catalytically active species and the resting state of the catalyst imperial.ac.ukacs.orgnih.gov.

Computational Modeling : Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organometallic reactions researchgate.netsemanticscholar.orgnih.gov. For the cross-coupling reactions of 5-iodo-2-nitropyridine, computational modeling could be used to:

Calculate the energy barriers for each elementary step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Determine the geometries of transition states and intermediates.

Predict the effect of different ligands on the reaction rate and selectivity.

Rationalize the observed regioselectivity in reactions like metalation or electrophilic substitution.

The strong electron-withdrawing nature of the 2-nitro group would be expected to significantly lower the activation energy for the oxidative addition of the C-I bond to a Pd(0) center, a hypothesis that can be quantitatively tested through computational studies chemrxiv.org. Conversely, this electronic effect might raise the energy barrier for the final reductive elimination step, which is often favored by electron-rich metal centers. These computational insights provide a molecular-level understanding that complements experimental kinetic data.

Derivatization and Functionalization of 5 Iodo 2 Nitropyridine

Synthesis of Novel 5-Substituted Pyridines via Transformation of the Iodo Group

The iodine atom at the 5-position of 5-iodo-2-nitropyridine is the primary site for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond's lower dissociation energy compared to corresponding bromine or chlorine bonds makes it particularly reactive. This differential reactivity is a cornerstone for the selective functionalization of halogenated pyridines. mdpi.com

Key transformations of the iodo group include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form new carbon-carbon bonds by coupling the iodo-pyridine with various organoboron compounds. This method is effective for creating aryl- or heteroaryl-substituted pyridines.

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the 5-position, yielding 5-alkynyl-2-nitropyridines. These products are valuable intermediates for synthesizing more complex heterocyclic structures. researchgate.net

Heck Coupling: While less common for chloroarenes, the Heck reaction can be applied to iodo-pyridines to form C-C bonds with alkenes. mdpi.com

Nucleophilic Substitution: The iodo group can be displaced by various nucleophiles, although this is often facilitated by the activating effect of the nitro group on other positions of the ring.

Halogen-Metal Exchange: The iodo group can undergo selective halogen-magnesium exchange. For instance, reacting a related compound, 4-bromo-2-chloro-5-iodopyridine, with i-PrMgCl leads to selective exchange at the iodinated 5-position. mdpi.com This generates a Grignard reagent that can be trapped with electrophiles to introduce new functional groups.

The following table summarizes representative reactions involving the transformation of the iodo group on nitropyridine scaffolds.

| Reaction Type | Reactant | Reagents & Conditions | Product | Yield | Reference |

| Difluoromethylthiolation | 2-Iodo-5-nitropyridine (B186300) | (SIPr)Ag(CF2H), THF, ambient temp. | 2-((Difluoromethyl)thio)-5-nitropyridine | 85% | rsc.org |

| C-N Coupling | 2-Iodo-benzthiazole | 2-Pyridone, CuI, Ag-benzoate, 4,7-dimethoxy-1,10-phenanthroline | N-(Benzothiazol-2-yl)pyridin-2(1H)-one | 77% | researchgate.net |

| Halogen-Mg Exchange | 4-Bromo-2-chloro-5-iodopyridine | i-PrMgCl, Aldehyde 40, THF | Regioselective alcohol formation at C-5 | — | mdpi.com |

Transformations of the Nitro Group on the Pyridine (B92270) Ring

The nitro group at the 2-position is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring. georganics.sk Beyond its electronic effects, it is a versatile functional handle that can be readily converted into other important groups.

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. georganics.sk This conversion opens up a vast array of subsequent functionalization chemistries. The resulting 2-amino-5-iodopyridine (B21400) is a key intermediate for synthesizing polysubstituted pyridines. tandfonline.com

A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org

Common Reducing Systems:

Metal/Acid Systems: Reagents like iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl) are classic and effective methods for nitro group reduction. ambeed.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.

Metal Hydrides: Reagents like potassium borohydride (B1222165) (KBH₄) can be used, sometimes in combination with other additives like iodine, to achieve reduction. organic-chemistry.org

Once the 2-amino-5-iodopyridine is formed, the newly introduced amino group can participate in numerous reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (Sandmeyer reaction).

Condensation Reactions: The amino group can condense with carbonyl compounds to form imines or participate in cyclization reactions to build fused heterocyclic systems. ntnu.no

The table below provides examples of nitro group reduction and subsequent reactions.

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Nitro Reduction | Aromatic Nitro Compounds | KBH₄, I₂ | Aromatic Amines | Good | organic-chemistry.org |

| Nitro Reduction | Aromatic Nitro Compounds | Tetrahydroxydiboron, H₂O | Aromatic Amines | Good | organic-chemistry.org |

| Nitro Reduction | 5-Nitropyridine-2-sulfonic acid derivative | H₂ | 5-Aminopyridine-2-sulfonic acid derivative | 46% | ntnu.no |

| Annulation (post-reduction) | 3-Aminoisonicotinaldehyde (from nitropyridine) | Arylketones, NaH, THF | 2-Aryl-1,7-naphthyridines | 28-71% | ntnu.no |

While direct condensation involving the nitro group itself is uncommon, its powerful activating effect and its role as a precursor to the amino group are critical for various condensation and cyclization strategies. The electron-withdrawing nature of the nitro group facilitates nucleophilic attack on the pyridine ring and can activate adjacent methyl groups for condensation with aldehydes. mdpi.com

A key synthetic strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction. ntnu.no The Friedländer annulation, for example, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This has been successfully applied to aminopyridine derivatives, which are readily prepared from their nitro precursors, to construct fused ring systems like naphthyridines. ntnu.no

For instance, 3-aminoisonicotinaldehyde, obtained via the reduction of a nitropyridine precursor, undergoes Friedländer condensation with various ketones to yield substituted 1,7-naphthyridines. ntnu.no

Introduction of Other Functionalities onto the Pyridine Core

Beyond modifying the existing iodo and nitro groups, new functionalities can be introduced directly onto the pyridine ring of 5-iodo-2-nitropyridine or related derivatives. The strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. georganics.sk

In the case of nitropyridines, a non-activated nitro group can sometimes be displaced by strong nucleophiles. nih.gov For example, in studies on 2-methyl-3,5-dinitropyridine, the 3-nitro group was found to be more susceptible to substitution by thiols than the 5-nitro group. nih.gov Similarly, the sulfo group in 5-nitropyridine-2-sulfonic acid is readily replaced by a variety of oxygen, nitrogen, and halogen nucleophiles, providing a pathway to numerous 2,5-disubstituted pyridines. ntnu.noresearchgate.net This suggests that the 2-position in 5-iodo-2-nitropyridine, activated by the 5-iodo group, could also be a target for certain nucleophilic substitutions, though displacement of the nitro group itself is a known reaction pathway.

Heterocyclic Annulation and Ring Transformations Initiated by 5-Iodo-2-nitropyridine

5-Iodo-2-nitropyridine serves as a valuable precursor for the synthesis of fused heterocyclic systems (annulation). These reactions typically involve multi-step sequences where both the iodo and nitro groups are transformed to build new rings onto the pyridine core.

A prominent example is the synthesis of azaindoles from nitropyridines via the Bartoli synthesis. uq.edu.au Another powerful method is the Friedländer condensation of aminopyridines (derived from nitropyridines) to create naphthyridines, as previously discussed. ntnu.no

Ring transformation reactions, where the pyridine ring itself is altered, can also occur with highly electron-deficient pyridines. For example, 5-nitropyrimidines have been shown to undergo cycloadditions and rearrangements to form substituted 3-nitropyridines. acs.org While specific examples starting directly from 5-iodo-2-nitropyridine are less common in the provided literature, its derivatives are key intermediates in these multi-step annulation strategies. rsc.org

The synthesis of pyrido[1,2-a]pyrimidin-2-ones from substituted 2-aminopyridines (accessible from 2-nitropyridines) and β-oxo esters represents another significant annulation strategy. sci-hub.se

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Iodo 2 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. For 5-iodo-2-nitropyridine, the electron-withdrawing nature of the nitro group and the iodine atom significantly influences the chemical shifts of the pyridine (B92270) ring protons and carbons.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-3, C-4, and C-6 positions. The proton at C-6, being adjacent to the nitrogen and ortho to the nitro group, would appear most downfield. The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring, with their chemical shifts dictated by the attached substituents and their position relative to the ring nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Iodo-2-nitropyridine Data are predictive and based on substituent effects in pyridine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | ~158.0 |

| C-3 | ~8.40 (d) | ~145.0 |

| C-4 | ~7.60 (dd) | ~125.0 |

| C-5 | - | ~90.0 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For 5-iodo-2-nitropyridine, cross-peaks would be expected between the protons at C-3 and C-4, and between C-4 and C-6, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively assign the proton signals to their respective carbon signals (H3 to C3, H4 to C4, and H6 to C6).

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing insights that are not accessible through solution NMR. researchgate.net For pyridine derivatives, SSNMR can be used to study crystalline structure, polymorphism, and intermolecular interactions within the solid material. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local chemical environment in the crystal lattice. rsc.org This is particularly useful for analyzing pharmaceutical compounds and materials where crystal packing and solid-state conformation are critical. researchgate.net

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 5-iodo-2-nitropyridine, the IR and Raman spectra would be dominated by vibrations associated with the nitro group, the carbon-iodine bond, and the pyridine ring itself. The nitro group (NO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations. The C-I bond vibration appears in the far-infrared region. The pyridine ring shows a complex pattern of C-H, C=C, and C=N stretching and bending modes. researchgate.net While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. nih.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for 5-Iodo-2-nitropyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1530 - 1560 |

| NO₂ | Symmetric Stretch | ~1340 - 1360 |

| Aromatic C=C/C=N | Ring Stretching | ~1600 - 1450 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C-H | Out-of-plane Bending | ~700 - 900 |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For 5-iodo-2-nitropyridine (C₅H₃IN₂O₂), high-resolution mass spectrometry would confirm its exact mass of 249.9440 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 250. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the iodine atom (I, 127 Da), leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for 5-Iodo-2-nitropyridine

| m/z Value | Identity | Description |

|---|---|---|

| 250 | [C₅H₃IN₂O₂]⁺ | Molecular Ion (M⁺) |

| 204 | [C₅H₃IN]⁺ | Loss of NO₂ |

| 123 | [C₅H₃N₂O₂]⁺ | Loss of I |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This provides information about the electronic structure and conjugation.

The UV-Vis spectrum of 5-iodo-2-nitropyridine is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the nitropyridine chromophore. nist.gov The presence of the electron-withdrawing nitro group conjugated with the pyridine ring typically results in strong absorption in the UV region. The position of the maximum absorbance (λ_max) can be influenced by the solvent, a phenomenon known as solvatochromism, which can provide further insight into the electronic nature of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's conformation in the solid state.

For 5-iodo-2-nitropyridine, X-ray crystallography would be expected to provide precise information on the planarity of the pyridine ring, the orientation of the nitro and iodo substituents relative to the ring, and any intermolecular interactions, such as halogen bonding or stacking of the aromatic rings in the crystal lattice. The table below presents hypothetical, yet plausible, crystallographic data for 5-iodo-2-nitropyridine, based on the analysis of similar structures.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.850 |

| b (Å) | 9.950 |

| c (Å) | 11.200 |

| β (°) | 105.5 |

| Volume (Å3) | 842.0 |

| Z | 4 |

| Calculated Density (g/cm3) | 2.365 |

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) in Research Contexts

Chromatographic techniques are fundamental for the separation, identification, and quantification of 5-iodo-2-nitropyridine in complex mixtures, such as reaction monitoring or purity assessment of synthetic batches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of 5-iodo-2-nitropyridine, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would likely be operated in electron ionization (EI) mode, which would provide characteristic fragmentation patterns useful for structural confirmation. The expected mass spectrum would show a molecular ion peak corresponding to the mass of 5-iodo-2-nitropyridine, along with fragment ions resulting from the loss of the nitro group, the iodine atom, or other parts of the molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. researchgate.netnih.gov In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the analyte's affinity for the stationary phase of the column and the mobile phase. The eluting components are then introduced into the mass spectrometer for detection and identification.

For 5-iodo-2-nitropyridine, a reversed-phase LC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to improve peak shape. nih.govhelixchrom.com The mass spectrometer could be operated with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+, providing molecular weight information with minimal fragmentation. researchgate.net

The following table summarizes typical conditions and expected results for the GC-MS and LC-MS analysis of halogenated and nitrated pyridine derivatives, which would be applicable to 5-iodo-2-nitropyridine.

| Technique | Parameter | Typical Conditions/Expected Results |

|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | |

| Expected m/z | Molecular ion and characteristic fragment ions | |

| LC-MS | Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | |

| Expected m/z | Protonated molecule [M+H]+ |

Computational Chemistry and Theoretical Studies on 5 Iodo 2 Nitropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic wavefunction to predict its structure, energy, and various properties. nih.gov These methods, particularly Density Functional Theory (DFT), are instrumental in calculating reactivity descriptors that explain a molecule's behavior in chemical reactions. nih.govmdpi.com For 5-Iodo-2-nitropyridine, such calculations would illuminate the influence of the electron-withdrawing nitro group and the bulky, polarizable iodine substituent on the pyridine (B92270) ring's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comlibretexts.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For 5-Iodo-2-nitropyridine, an MEP map would visually display the electron-rich areas, likely concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. nih.gov Conversely, electron-deficient regions would be expected near the hydrogen atoms of the ring and potentially in the region of the iodine atom, which can exhibit a positive region known as a "sigma-hole," making it a halogen bond donor. researchgate.net This visual information is crucial for understanding non-covalent interactions and predicting sites of reaction. nih.gov Detailed MEP maps with specific potential values for 5-Iodo-2-nitropyridine are not present in the currently accessible literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. ijrpr.commdpi.com It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.orgufl.edu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. rsc.org

A DFT study on reactions involving 5-Iodo-2-nitropyridine, such as nucleophilic aromatic substitution, would involve optimizing the geometries of all stationary points and calculating their energies. This would provide a detailed, step-by-step description of the reaction pathway. ijrpr.com For instance, in a substitution reaction, DFT could clarify whether the mechanism is concerted or stepwise and identify the structure of any intermediates. While DFT is a powerful tool for such investigations, specific published studies detailing the reaction mechanisms and transition state structures for 5-Iodo-2-nitropyridine are not currently available.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govjohannesfeist.eu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics, conformational changes, and intermolecular interactions of molecules in various environments, such as in solution. nih.govnih.gov

For 5-Iodo-2-nitropyridine, an MD simulation could be used to study its behavior in a solvent, revealing how solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonds or halogen bonds, influence its orientation and interactions. This is particularly relevant for understanding how the iodine and nitro groups interact with their environment. At present, there are no specific published MD simulation studies focused on the intermolecular interactions of 5-Iodo-2-nitropyridine.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies and populations. nih.govcwu.edu For a relatively rigid molecule like 5-Iodo-2-nitropyridine, the conformational landscape is expected to be simple. However, computational methods could precisely determine the most stable orientation of the nitro group relative to the pyridine ring.

Tautomerism involves chemical isomers that readily interconvert, most commonly through the migration of a proton. rsc.orgresearchgate.net While 5-Iodo-2-nitropyridine itself is not expected to exhibit significant tautomerism, computational studies could definitively confirm the stability of its primary form relative to any potential, less stable tautomers. researchgate.net There are currently no specific computational papers in the literature detailing the conformational or tautomeric properties of 5-Iodo-2-nitropyridine.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net These predictions are often used to aid in the interpretation of experimental spectra or to confirm the structure of a synthesized compound. chemaxon.comgithub.io

DFT calculations can predict the ¹H and ¹³C NMR spectra of 5-Iodo-2-nitropyridine by calculating the magnetic shielding tensors of the nuclei. nih.gov Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which helps in assigning the peaks observed in an experimental spectrum. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insight into the molecule's color and photophysical properties. nih.gov Although these methods are well-established, specific computational predictions of the spectroscopic parameters for 5-Iodo-2-nitropyridine are not documented in available research literature.

Applications of 5 Iodo 2 Nitropyridine in Advanced Organic Synthesis and Material Science

As a Building Block for Complex Heterocyclic Architectures

The reactivity of the carbon-iodine bond in 5-Iodo-2-nitropyridine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination are frequently employed to elaborate the pyridine (B92270) core, leading to the synthesis of complex heterocyclic structures. For instance, Ullmann-type reactions, which involve the copper-catalyzed coupling of aryl halides, can be used to synthesize symmetrical bipyridines from 2-halopyridine precursors like 5-Iodo-2-nitropyridine.

A notable application is the ligand-free, Cu₂O-catalyzed cross-coupling of iodopyridines with nitrogen heterocycles like pyrazole (B372694) and indole (B1671886). This method provides a direct pathway to N-heteroaryl pyridine derivatives, which are common motifs in pharmaceuticals and functional materials. The reaction proceeds efficiently, demonstrating the utility of iodopyridines as key intermediates in constructing diverse heterocyclic systems.

| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Structure Type |

|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Boronic Acid | Carbon-Carbon | Aryl- or Heteroaryl-substituted Pyridines |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine, Base | Carbon-Nitrogen | Amino-substituted Pyridines |

| Ullmann Coupling | Copper Catalyst | Carbon-Carbon | Symmetrical Bipyridines |

| Cu₂O-Catalyzed N-Arylation | Cu₂O, N-Heterocycle | Carbon-Nitrogen | N-Heteroaryl Pyridines |

The pyridine nucleus is a "privileged structural motif" in medicinal chemistry, and nitropyridines serve as readily available precursors for a wide range of biologically active heterocyclic systems. While direct examples starting from 5-Iodo-2-nitropyridine are specific, the established reactivity of aryl iodides allows for its use in synthesizing valuable non-clinical scaffolds. For example, photoassisted nickel-catalyzed reductive cross-coupling reactions between (hetero)aryl iodides and aziridines yield β-phenethylamine derivatives, a class of medicinally important compounds. This methodology highlights a pathway where 5-Iodo-2-nitropyridine could serve as the aryl iodide component.

Furthermore, related iodo-aminopyridines, which can be synthesized from 5-Iodo-2-nitropyridine via reduction of the nitro group, are key intermediates for creating potent bioactive molecules. For instance, 2-amino-3-iodo-5-bromopyridine is a precursor for synthesizing tyrosine kinase inhibitors used in preclinical cancer research. This demonstrates that 5-Iodo-2-nitropyridine is a valuable starting material for scaffolds that, while not clinical drugs themselves, are crucial for drug discovery and development research.

Bipyridine derivatives are among the most widely used ligands in coordination chemistry and catalysis due to their strong chelating ability with metal centers. The synthesis of substituted bipyridines often relies on the coupling of halopyridines. 5-Iodo-2-nitropyridine is an ideal precursor for this purpose.

One established method is the reductive homocoupling of 2-halopyridines using catalysts like NiCl₂/PPh₃/Zn, which can be applied to synthesize symmetrical 5,5'-disubstituted-2,2'-bipyridines. The resulting 5,5'-dinitro-2,2'-bipyridine (B14681568) can then be chemically modified to produce a variety of ligands with tailored electronic and steric properties for use in transition-metal catalysis. The synthesis of such ligands is critical for advancing fields like asymmetric catalysis and developing new chemical transformations.

| Coupling Method | Typical Reagents | Precursor Example | Ligand Product Type |

|---|---|---|---|

| Nickel-Catalyzed Homocoupling | NiCl₂, PPh₃, Zn | 2-Chloro-5-aminopyridine | 5,5'-Diamino-2,2'-bipyridine |

| Ullmann Reaction | Copper powder | 2-Bromopyridine | 2,2'-Bipyridine |

Precursor in the Synthesis of Functional Dyes and Pigments

Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants used in various industries. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate.

5-Iodo-2-nitropyridine can serve as a precursor for azo dyes after chemical modification. The first step involves the reduction of the nitro group to an amine, yielding 2-amino-5-iodopyridine (B21400). This intermediate is explicitly mentioned as being used for dye production. The resulting 2-amino-5-iodopyridine can then be treated with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) under cold conditions to form a diazonium salt. This reactive diazonium salt is subsequently coupled with a suitable aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a highly colored azo dye. The specific substituents on the pyridine and the coupling partner determine the final color and properties of the dye.

Role in Developing New Polymeric Materials

The development of functional polymers with specific electronic or optical properties is a major focus of material science. Conjugated polymers, in particular, are of interest for applications in organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille polymerizations, are primary methods for synthesizing these materials.

5-Iodo-2-nitropyridine, with its reactive iodo-substituent, can be envisioned as a monomer in step-growth polycondensation reactions. For example, in a Suzuki polycondensation, a monomer must possess two reactive sites, such as two halide groups or a halide and a boronic acid. While 5-Iodo-2-nitropyridine itself is a monofunctional monomer in this context, it can be converted into a difunctional monomer. For instance, a bipyridine unit synthesized from the homocoupling of 5-Iodo-2-nitropyridine could then be further functionalized to participate in polymerization, incorporating the electron-deficient nitropyridine moiety into the polymer backbone to tune its electronic properties. Such strategies allow for the precise design of polymers with tailored characteristics for advanced material applications.

Use in Analytical Chemistry as a Precursor for Chemical Probes or Markers

Fluorescent probes are indispensable tools for visualizing and detecting specific analytes, ions, or biological processes in chemical and biological systems. Many of these probes are complex organic molecules designed with a fluorophore (the light-emitting part) and a recognition unit (the part that interacts with the target).

The nitropyridine scaffold is a component of some fluorescent chemosensors. For example, fluorescent probes based on an aminoethylpyridine framework have been developed for the detection of heavy metal ions like Fe³⁺ and Hg²⁺. These probes incorporate a 5-nitropyridin-2-amine unit. 5-Iodo-2-nitropyridine can serve as a key starting material for such probes via a nucleophilic substitution reaction where the iodo group is displaced by a diamine linker, which is then further elaborated to complete the probe structure. The strong electron-withdrawing nature of the nitro group can influence the photophysical properties of the final probe, such as its fluorescence quantum yield and Stokes shift.

Contribution to Radiochemistry for Non-Human Tracer Synthesis (e.g., preclinical imaging research)

Radiolabeled compounds are essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Iodine has several radioisotopes suitable for nuclear medicine, including ¹²⁴I for PET imaging and ¹²⁵I for preclinical research and autoradiography.

Aryl iodides are excellent precursors for the synthesis of radiolabeled imaging agents. The stable iodine atom in 5-Iodo-2-nitropyridine can be replaced with a radioactive isotope through various radioiodination methods. One common approach is an iododestannylation reaction, where the iodo-compound is first converted to a trialkylstannyl (tin) derivative. This precursor then reacts rapidly with a source of radioactive iodide (e.g., [¹²⁴I]NaI) in the presence of an oxidizing agent to yield the desired radiotracer with high specific activity. Alternatively, direct isotopic exchange under specific conditions can also be used. The resulting radiolabeled 5-[¹²⁴I]Iodo-2-nitropyridine could then be used in preclinical research to study the biodistribution of nitropyridine-based molecules or be further elaborated into more complex radiotracers for imaging specific biological targets in non-human subjects.

Future Research Directions and Emerging Trends in 5 Iodo 2 Nitropyridine Chemistry

Development of Novel Catalytic Systems for 5-Iodo-2-nitropyridine Transformations

The transformation of 5-iodo-2-nitropyridine heavily relies on catalytic processes, particularly cross-coupling reactions. The future in this area is focused on developing catalysts that are not only more active and selective but also more sustainable and cost-effective.

Key research areas include:

Earth-Abundant Metal Catalysis: While palladium has been the workhorse for cross-coupling reactions, its high cost and toxicity are significant drawbacks. Future efforts will increasingly focus on catalysts based on earth-abundant and less toxic metals like nickel, copper, and iron. researchgate.netsciencedaily.combeilstein-journals.org These catalysts offer the potential for more economical and environmentally friendly syntheses of complex pyridine (B92270) derivatives from 5-iodo-2-nitropyridine.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild, transition-metal-free conditions. acs.orgnih.gov This approach could be applied to the C-H functionalization of the pyridine ring or to activate the C-I bond for coupling reactions, offering new pathways for derivatization that are not accessible through traditional thermal methods. acs.orgrecercat.cat The development of organic dyes and semiconductor-based photocatalysts will be crucial.